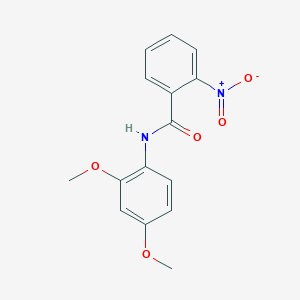

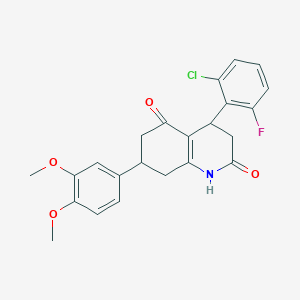

![molecular formula C14H9F3N2O2S B5510033 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, involves incorporating phenyl-1,2,3-triazole moieties with additional flexibility conferred by ether, thioether, and amino linkers. These compounds have been evaluated as inhibitors for carbonic anhydrase, showing significant inhibitory activity in vitro. Computational and X-ray crystallographic studies have aided in understanding the interaction between these molecules and the enzyme, providing insight into their potent inhibitory effects (Nocentini et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their reactivity and interaction with biological targets. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized and structurally characterized, revealing π–π interactions and hydrogen-bonding that form a three-dimensional network. These interactions are significant for understanding the molecular stability and potential binding mechanisms of similar compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides in the gas phase involves sulfonyl cation transfer, leading to cyclization reactions. This gas-phase behavior highlights the reactivity of the sulfonamide group and its potential in synthetic chemistry (Wang et al., 2016).

科学的研究の応用

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed derivatives of benzenesulfonamide, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, as novel nonsteroidal progesterone receptor antagonists. These compounds show promise in treating diseases related to the female reproductive system, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, through their high binding affinity and selectivity for the progesterone receptor over the androgen receptor (Yamada et al., 2016).

Electrophilic Cyanation Reagent for Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This methodology has been applied to create pharmaceutical intermediates, showcasing the compound's utility in facilitating complex organic reactions (Anbarasan et al., 2011).

Catalysts for Transfer Hydrogenation of Ketones

Derivatives of N-[2-(benzylamino)phenyl]benzenesulfonamide have been synthesized and used as catalysts for the transfer hydrogenation of ketones. This application demonstrates the compound's role in catalysis, particularly in processes involving the transfer of hydrogen to carbonyl groups, leading to the efficient production of secondary alcohols (Dayan et al., 2013).

Inhibition of Carbonic Anhydrase Enzyme

The benzenesulfonamide scaffold, including variations close to the 2-cyano-N-[3-(trifluoromethyl)phenyl] structure, has been explored for its inhibitory effects on the carbonic anhydrase enzyme. These compounds have shown significant inhibitory activity against various human isoforms of the enzyme, making them potential candidates for treating conditions like glaucoma, and possibly exploring their role in managing tumor growth and metastasis (Nocentini et al., 2016).

特性

IUPAC Name |

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)19-22(20,21)13-7-2-1-4-10(13)9-18/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFIQMJUUDTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)